molecular formula C12H11NO3 B1352701 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid CAS No. 91569-59-4

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid

Cat. No. B1352701
CAS RN: 91569-59-4
M. Wt: 217.22 g/mol
InChI Key: IAGFERXYANTCJG-UHFFFAOYSA-N
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Description

“5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” can be represented as CC1=CC=C (C=C1)C2=NOC (=C2C (=O)O)C .


Chemical Reactions Analysis

The reaction of α-haloketoximes and a change of conditions also allowed the chemoselective synthesis of chromenone-oximes as well as rearranged isoxazoles .


Physical And Chemical Properties Analysis

“5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid” is a solid compound . Its melting point is 106-110 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoxazole Derivatives : Research has highlighted the synthesis of highly functionalized isoxazole derivatives, such as 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid, for further chemical transformations. These compounds serve as convenient scaffolds for creating a wide range of chemical structures (Ruano, Fajardo, & Martín, 2005).
  • Structural Analysis : Experimental and theoretical structural studies have been conducted on certain isoxazole derivatives. These studies involve crystallographic measurements and theoretical analyses using density functional theory (DFT), providing insights into the molecular structure and properties of these compounds (Jezierska et al., 2003).

Potential Biological Activities

  • Immunological Activity : Some derivatives of 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid have been studied for their immunological activities. These studies involve synthesizing specific isoxazole derivatives and testing their effects on immune responses, highlighting their potential in immunotherapy (Ryng et al., 1999).
  • Antitumor Activity : Certain isoxazole- and isothiazole-based compounds, which can be synthesized from 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid, have shown promising antitumor activities. These compounds have been evaluated for their ability to enhance the effects of cytostatic drugs used in medical practice, indicating their potential application in cancer treatment (Potkin et al., 2014).

Application in Material Science

  • Corrosion Inhibition : Research has also explored the use of certain pyrazole derivatives, related to 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid, as corrosion inhibitors for metals. These studies include experimental and theoretical investigations to understand the efficacy of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Dohare et al., 2017).

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Therefore, it’s imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFERXYANTCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424330
Record name 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid

CAS RN

91569-59-4
Record name 5-Methyl-3-(4-methylphenyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91569-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Auno - 2019 - Helsingfors universitet
Number of citations: 0

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